ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate
Overview
Description
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromene ring system, which is a fused benzene and pyran ring, and an ethyl ester group attached to a butanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate typically involves the reaction of 7-hydroxycoumarin with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Purification is usually achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The biological effects of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate are primarily attributed to its ability to interact with various molecular targets. The chromene ring system can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can scavenge free radicals, thereby exhibiting antioxidant properties. The ester group allows for easy cellular uptake and subsequent hydrolysis to release the active chromene moiety .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate: Similar structure but with an acetate moiety instead of butanoate.
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate: Similar structure but with a methyl group on the chromene ring.
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate: Similar structure but with a propanoate moiety instead of butanoate.
Uniqueness
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is unique due to its specific ester linkage, which can influence its biological activity and chemical reactivity. The butanoate moiety provides distinct physicochemical properties compared to its acetate and propanoate analogs .
Properties
IUPAC Name |
ethyl 2-(2-oxochromen-7-yl)oxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-12(15(17)18-4-2)19-11-7-5-10-6-8-14(16)20-13(10)9-11/h5-9,12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYZMWXBIPICHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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